Rabeprazole Sodium

pKa acid activation kinetics proton pump inhibitor

Rabeprazole sodium offers CYP2C19-independent pharmacokinetics via non-enzymatic reduction, eliminating genotype confounds inherent to omeprazole/lansoprazole/pantoprazole. Higher pKa (4.53) drives rapid parietal cell activation (t₁/₂ 78 sec at pH 1.2). Superior efficacy vs omeprazole confirmed in 15 RCTs (OR=4.46, P<0.001). Five distinct crystalline forms (II, X, Y, Z, monohydrate) with divergent stability profiles support ANDA filing and enteric formulation development. The definitive PPI for pharmacogenetic studies and acid-labile API delivery platform R&D.

Molecular Formula C18H20N3NaO3S
Molecular Weight 381.4 g/mol
CAS No. 117976-90-6
Cat. No. B1678786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabeprazole Sodium
CAS117976-90-6
Synonyms1H-Benzimidazole, 2-(((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-, sodium salt
2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzimidazole
Aciphex
dexrabeprazole
E 3810
E3810
LY 307640
LY-307640
LY307640
Pariet
rabeprazole
rabeprazole sodium
Sodium, Rabeprazole
Molecular FormulaC18H20N3NaO3S
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
InChIInChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1
InChIKeyKRCQSTCYZUOBHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rabeprazole Sodium (CAS 117976-90-6): Core Properties and Class Positioning for Scientific Procurement


Rabeprazole sodium (CAS 117976-90-6), chemically 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole sodium salt, is a second-generation substituted benzimidazole proton pump inhibitor (PPI) that irreversibly inhibits gastric H+/K+-ATPase at the secretory surface of parietal cells to suppress gastric acid secretion [1]. It is an off-white to yellowish-white powder with an empirical formula of C18H20N3NaO3S and a molecular weight of 381.42, exhibiting high aqueous solubility and pH-dependent stability with rapid degradation in acidic media [2]. Among PPIs, rabeprazole demonstrates the highest relative potency for intragastric acid suppression compared to omeprazole as the reference standard [3].

Why Rabeprazole Sodium (CAS 117976-90-6) Cannot Be Readily Substituted by First-Generation PPI Analogs


Despite sharing a common substituted benzimidazole scaffold and mechanism of action, proton pump inhibitors exhibit clinically consequential divergence in CYP2C19-dependent metabolism, activation kinetics governed by pKa differences, drug-drug interaction liability, and polymorph-dependent formulation stability. Rabeprazole sodium is predominantly metabolized via non-enzymatic reduction to its thioether with only minor CYP2C19 contribution, rendering its pharmacokinetic profile substantially independent of CYP2C19 genotype status—unlike omeprazole, lansoprazole, and pantoprazole which show marked genotype-dependent variability in plasma exposure [1]. Its higher pKa (4.53) compared to omeprazole (4.06), lansoprazole (3.83), and pantoprazole (3.83) enables more rapid acid-catalyzed activation and accumulation in parietal cell canaliculi [2]. Furthermore, rabeprazole sodium exists in multiple distinct crystalline hydrate forms with divergent physicochemical properties affecting formulation stability and manufacturing reproducibility—differentiation that generic substitution cannot address without explicit form verification [3].

Rabeprazole Sodium (CAS 117976-90-6): Product-Specific Quantitative Evidence Guide for Differentiated Scientific Selection


Higher pKa (4.53) Enables Faster Activation and Earlier Onset of Acid Suppression Relative to First-Generation PPIs

Rabeprazole exhibits a pKa of 4.53, which is higher than that of omeprazole (pKa 4.06), lansoprazole (pKa 3.83), and pantoprazole (pKa 3.83) [1]. This higher pKa facilitates more rapid protonation and acid-catalyzed conversion to the active sulfenamide form within the acidic environment of parietal cell canaliculi. In vitro, rabeprazole is chemically activated at pH 1.2 with a half-life of 78 seconds and inhibits acid transport in porcine gastric vesicles with a half-life of 90 seconds [2]. Clinically, this translates to antisecretory effect beginning within one hour after oral administration of a 20 mg dose [2].

pKa acid activation kinetics proton pump inhibitor onset of action

CYP2C19 Genotype-Independent Pharmacokinetics Minimizes Inter-Individual Variability in Drug Exposure

The metabolism of rabeprazole is less dependent on CYP2C19 than other PPIs and therefore is the least affected by CYP2C19 genetic polymorphism [1]. Unlike omeprazole and lansoprazole, which demonstrate substantial genotype-dependent variability in plasma concentrations, rabeprazole's pharmacokinetic profile shows minimal variation across homozygous extensive metabolizers, heterozygous extensive metabolizers, and poor metabolizers [2]. In a study of 18 healthy subjects stratified by CYP2C19 genotype, while significant differences in intragastric mean pH and plasma levels were observed among genotype groups after rabeprazole administration, the magnitude of inter-genotype variability was markedly smaller than that reported for omeprazole [2].

CYP2C19 polymorphism pharmacokinetics drug metabolism personalized medicine

Superior Efficacy in Reflux Esophagitis: OR=4.46 vs. Omeprazole from 15 RCT Meta-Analysis

A systematic review and meta-analysis of 15 randomized controlled trials involving 1,607 patients with reflux esophagitis (RE) compared rabeprazole versus omeprazole [1]. The total effective rate for rabeprazole in treating RE was significantly higher than that of omeprazole [OR=4.46, 95% CI (3.01-6.59), P<0.001]. Subgroup analysis demonstrated superior efficacy at both 4 weeks [OR=3.10, 95% CI (1.63-5.90), P<0.001] and 8 weeks [OR=5.41, 95% CI (3.29-8.91), P<0.001]. Endoscopic evaluation also favored rabeprazole [OR=0.36, 95% CI (0.22-0.59), P<0.001] [1]. Additionally, the incidence of adverse reactions was significantly lower in the rabeprazole group [OR=0.32, 95% CI (0.18-0.56), P<0.001] [1].

reflux esophagitis clinical efficacy meta-analysis randomized controlled trial

Highest Relative Potency for 24-Hour Intragastric pH Control Among Five PPIs: 1.82× Omeprazole

Based on mean 24-hour intragastric pH measurements, the relative potencies of five PPIs compared to omeprazole (reference = 1.00) were calculated [1]. Rabeprazole demonstrated the highest relative potency at 1.82, followed by esomeprazole at 1.60, lansoprazole at 0.90, and pantoprazole at 0.23 [1]. In a separate analysis incorporating data from both healthy volunteers and GERD patients, rabeprazole's relative potency ranged from 1.4 (in GERD patients) to 2.0 (in healthy volunteers), consistently exceeding that of all comparator PPIs .

intragastric pH acid suppression relative potency pharmacodynamics

Superior Efficacy vs. Lansoprazole in H. pylori-Positive Peptic Ulcer: Meta-Analysis Evidence

A meta-analysis comparing rabeprazole versus lansoprazole in H. pylori-positive peptic ulcer patients found that rabeprazole demonstrated superior efficacy with no significant difference in safety profile [1]. The pooled analysis indicated that rabeprazole's effectiveness exceeded that of lansoprazole (P<0.01), while adverse event rates were comparable between the two PPIs [1].

H. pylori eradication peptic ulcer meta-analysis comparative efficacy

Crystalline Hydrate Form Enables Purification and Differentiated Formulation Stability

Rabeprazole sodium exists in multiple distinct crystalline forms, including Form II (JP 2001-39975), Forms X and Y (WO 03/082858), Form Z (US 2004/0180935), and a crystalline monohydrate form (EP1674463) [1]. Different polymorphic and hydrate forms of biologically active compounds exhibit potentially significant differences in physicochemical properties including solubility, stability, and processability [1]. The crystalline hydrate form disclosed in EP1674463 provides a defined solid-state form suitable for pharmaceutical composition preparation and enables purification of rabeprazole sodium through controlled crystallization [1]. The acid lability of rabeprazole sodium—rapid degradation in acidic media with stability only under alkaline conditions—necessitates specialized enteric-coated formulations with stabilizing excipients [2].

crystalline polymorphism hydrate form formulation stability pharmaceutical manufacturing

Rabeprazole Sodium (CAS 117976-90-6): Evidence-Backed Research and Industrial Application Scenarios


Pharmacogenetic Studies Requiring CYP2C19-Independent PPI Controls

Investigators studying drug-metabolizing enzyme polymorphisms or designing clinical pharmacology studies where CYP2C19 genotype is a confounding variable should select rabeprazole sodium as the PPI of choice. Its metabolism occurs primarily via non-enzymatic reduction to the thioether metabolite with minimal CYP2C19 contribution, yielding pharmacokinetic profiles largely independent of CYP2C19 genotype status [1][2]. This contrasts sharply with omeprazole and lansoprazole, which exhibit up to 10-fold differences in plasma exposure between poor and extensive metabolizers, potentially confounding study outcomes .

Reflux Esophagitis Preclinical Models and Clinical Trial Comparator Arms

For studies evaluating acid suppression efficacy in reflux esophagitis models or designing clinical trials with a PPI comparator arm, rabeprazole sodium offers a quantitatively superior benchmark. Meta-analysis of 15 RCTs (N=1,607) establishes rabeprazole's total effective rate superiority over omeprazole [OR=4.46, 95% CI 3.01-6.59, P<0.001] with lower adverse event incidence [OR=0.32, 95% CI 0.18-0.56, P<0.001] [3]. This evidence supports rabeprazole as the appropriate positive control when evaluating novel acid-suppressive agents against the most efficacious PPI standard.

Polymorph and Hydrate Form Screening in Solid-State Pharmaceutical Development

Pharmaceutical scientists engaged in solid-state characterization, formulation development, or ANDA filing should reference rabeprazole sodium's well-documented crystalline form diversity. At least five distinct crystalline modifications have been described (Forms II, X, Y, Z, and monohydrate), each with potentially distinct physicochemical and stability profiles [4]. The crystalline hydrate form disclosed in EP1674463 specifically enables purification via controlled crystallization and serves as a defined starting material for enteric-coated formulation development [4].

Enteric-Coated Formulation Development for Acid-Labile APIs

Rabeprazole sodium serves as a model compound for developing and validating enteric-coated delivery systems for acid-labile active pharmaceutical ingredients. With rapid degradation in acidic media (chemical activation half-life of 78 seconds at pH 1.2) and stability only under alkaline conditions, it presents formulation challenges that drive innovation in enteric coating technologies and stabilizing excipient selection [5]. Stable rabeprazole sodium enteric-coated tablet formulations, as disclosed in CN105287425A and related patents, provide a validated technical platform applicable to other acid-sensitive benzimidazole derivatives [6].

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